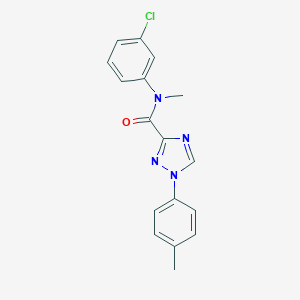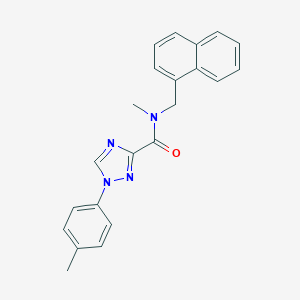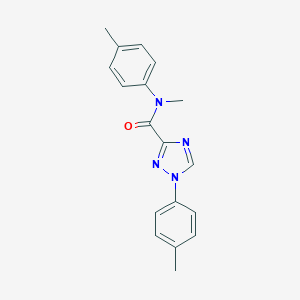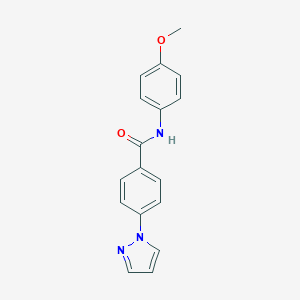
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as DMXAA, is a small molecule with potential anti-tumor properties. It was first synthesized in the 1980s and has since been investigated for its ability to induce tumor necrosis and stimulate the immune system.
Mecanismo De Acción
The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to work by activating the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines then stimulate the immune system and induce tumor necrosis.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including interferon-alpha and interleukin-6. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to activate immune cells, including dendritic cells and natural killer cells. In addition, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to induce tumor necrosis and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its anti-tumor properties. However, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have some toxicity in animal models.
Direcciones Futuras
There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is in combination therapy with other anti-tumor agents. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to enhance the activity of other anti-tumor agents, such as cisplatin and paclitaxel. Another area of interest is in the development of more potent and selective STING agonists. Finally, there is interest in investigating the potential use of 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide in combination with immunotherapy, such as checkpoint inhibitors.
Métodos De Síntesis
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl magnesium bromide, followed by the reaction with 3-methyl-2-pyridinecarboxaldehyde. The resulting compound is then reduced to form 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to stimulate the immune system, leading to increased production of cytokines and activation of immune cells.
Propiedades
Nombre del producto |
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H14Cl2N2O3S |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
2,5-dichloro-4-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-7-11(16)13(8-10(12)15)22(19,20)18-14-9(2)5-4-6-17-14/h4-8H,3H2,1-2H3,(H,17,18) |
Clave InChI |
RAOPSNKBSVJSRU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
SMILES canónico |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)



![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)



![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)


![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
